molecular formula C36H46O14 B183090 Taccalonolide A CAS No. 108885-68-3

Taccalonolide A

Cat. No.: B183090
CAS No.: 108885-68-3
M. Wt: 702.7 g/mol
InChI Key: PTTJLTMUKRRHAT-VJAKQJMOSA-N
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Description

Taccalonolide A is a highly oxygenated pentacyclic steroid isolated from the genus Tacca. It is part of a novel class of microtubule-stabilizing agents that have shown significant potential in cancer therapy. Unlike other microtubule-stabilizing agents such as paclitaxel, taccalonolides work through a unique mechanism that does not involve the taxane-binding site of tubulin .

Scientific Research Applications

    Chemistry: Used as a model compound for studying microtubule-stabilizing agents.

    Biology: Investigated for its effects on cell division and microtubule dynamics.

    Medicine: Shows promise as an anticancer agent, particularly in overcoming multidrug resistance in cancer cells.

Safety and Hazards

Taccalonolide A should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Taccalonolides have captured numerous attention in the field of medicinal chemistry due to their variety of structures, unique mechanism of action, and low toxicity . They have promise as a new and effective cancer-fighting agent to circumvent multiple drug resistance mechanisms . Future research may focus on the development of new antitumor drugs, especially for solid tumors .

Mechanism of Action

Target of Action

Taccalonolide A, a highly oxygenated pentacyclic steroid isolated from the genus of Tacca, is considered a novel class of microtubule-stabilizing agents . Microtubules, the fundamental part of the cell cytoskeleton, intimately involve in cell proliferation and are superb targets in clinical cancer therapy today . This compound is effective in vitro against cell lines that overexpress P-glycoprotein (Pgp) and multidrug resistance protein 7 (MRP7) .

Mode of Action

The taccalonolides possess a unique mechanism of covalently binding to the microtubule . An X-ray diffraction analysis of a crystal of taccalonolides AJ binding to tubulin indicated that the covalent binding site is at β-tubulin D226 .

Biochemical Pathways

Taccalonolides induce the formation of abnormal mitotic spindles, leading to mitotic arrest, Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, formation of micronuclei, and initiation of apoptosis . They also promote bundling of interphase microtubules as well as the formation of multiple asters in mitotic cells .

Pharmacokinetics

It is known that taccalonolides circumvent all three mechanisms of taxane drug resistance both in vitro and in vivo . This suggests that this compound may have a different absorption, distribution, metabolism, and excretion (ADME) profile compared to other microtubule-stabilizing agents.

Result of Action

This compound causes G2-M accumulation, Bcl-2 phosphorylation, and initiation of apoptosis . It induces microtubule bundling, multipolar spindles, and multiple micronuclei in A549 adenocarcinomic human alveolar basal epithelial cells . These effects on interphase and mitotic microtubules are different from those of paclitaxel and laulimalide, suggesting a unique mechanism of action .

Action Environment

It is known that taccalonolides are effective against drug-resistant tumors in cellular and animal models . This suggests that this compound may be effective in a variety of biological environments, including those with multidrug resistance mechanisms.

Biochemical Analysis

Biochemical Properties

Taccalonolide A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it has been found to covalently bind to β-tubulin D226 . This binding induces a conformational shift in the M-loop of the tubulin protein, facilitating tubulin polymerization .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It induces the formation of abnormal mitotic spindles, leading to mitotic arrest, Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, formation of micronuclei, and initiation of apoptosis .

Molecular Mechanism

The mechanism of action of this compound is unique. Unlike other microtubule-stabilizing agents, most taccalonolides do not bind to the taxane-binding site of tubulin . Instead, this compound covalently binds to β-tubulin D226 . This binding interaction results in changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound demonstrates changes in its effects. It has been found to have potent antitumor effects, causing tumor regression in the MDA-MB-231 breast cancer xenograft model .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, Taccalonolide AF was found to have potent antitumor effects with inhibition of tumor growth almost identical to that of 10 mg/kg paclitaxel when a 2.0 mg/kg dose is administered .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. It interacts with various transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This compound has a specific subcellular localization. It induces the formation of abnormal mitotic spindles, leading to mitotic arrest . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Taccalonolide A can be synthesized through a series of chemical reactions starting from naturally occurring precursors. The synthetic route typically involves the hydrolysis of taccalonolide B to obtain this compound, followed by epoxidation to introduce an epoxy group at specific positions .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the tubers of Tacca species. The process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Comparison with Similar Compounds

Uniqueness of Taccalonolide A: this compound is unique due to its novel structure and mechanism of action. It has shown the ability to overcome multidrug resistance, which is a significant limitation of other microtubule-stabilizing agents like paclitaxel and docetaxel .

Properties

IUPAC Name

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14,25-triacetyloxy-3,22-dihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46O14/c1-12-10-19-35(8,36(9,44)32(43)50-19)24-21(12)34(7)22(28(24)45-13(2)37)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(41)26(20)42)11-18-27(49-18)30(33)47-15(4)39/h10,12,17-18,20-24,26-31,42,44H,11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24+,26-,27+,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTJLTMUKRRHAT-VJAKQJMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C2C(C3C1C4(C(C3OC(=O)C)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3OC(=O)C)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910895
Record name 5,7-Dihydroxy-1,5,5a,11a,13a-pentamethyl-4,8-dioxo-4,5,5a,5b,6,6a,6b,7,8,8a,9,9a,10a,11,11a,11b,12,13,13a,13b-icosahydro-1H-oxireno[6',7']naphtho[1',2':7,8]fluoreno[2,1-b]furan-6,11,12,13-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

702.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108885-68-3
Record name Taccalonolide A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108885-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxy-1,5,5a,11a,13a-pentamethyl-4,8-dioxo-4,5,5a,5b,6,6a,6b,7,8,8a,9,9a,10a,11,11a,11b,12,13,13a,13b-icosahydro-1H-oxireno[6',7']naphtho[1',2':7,8]fluoreno[2,1-b]furan-6,11,12,13-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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